

# An In-depth Technical Guide to Dipropylene Glycol (CAS No. 25265-71-8)

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## Compound of Interest

Compound Name: *Dipropylene Glycol*

Cat. No.: *B041319*

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## Introduction

**Dipropylene glycol** (DPG), identified by CAS number 25265-71-8, is a high-production volume chemical widely utilized across various industries, including cosmetics, pharmaceuticals, and industrial applications.[1][2] It is a colorless, nearly odorless, water-soluble, and hygroscopic liquid with low volatility and low toxicity.[3][4] DPG is not a single compound but a mixture of three structural isomers: 4-oxa-2,6-heptanediol, 2-(2-hydroxy-propoxy)-propan-1-ol, and 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol.[2][5] Its versatile properties as a solvent, humectant, plasticizer, and chemical intermediate make it a subject of interest for detailed technical understanding.[4][6]

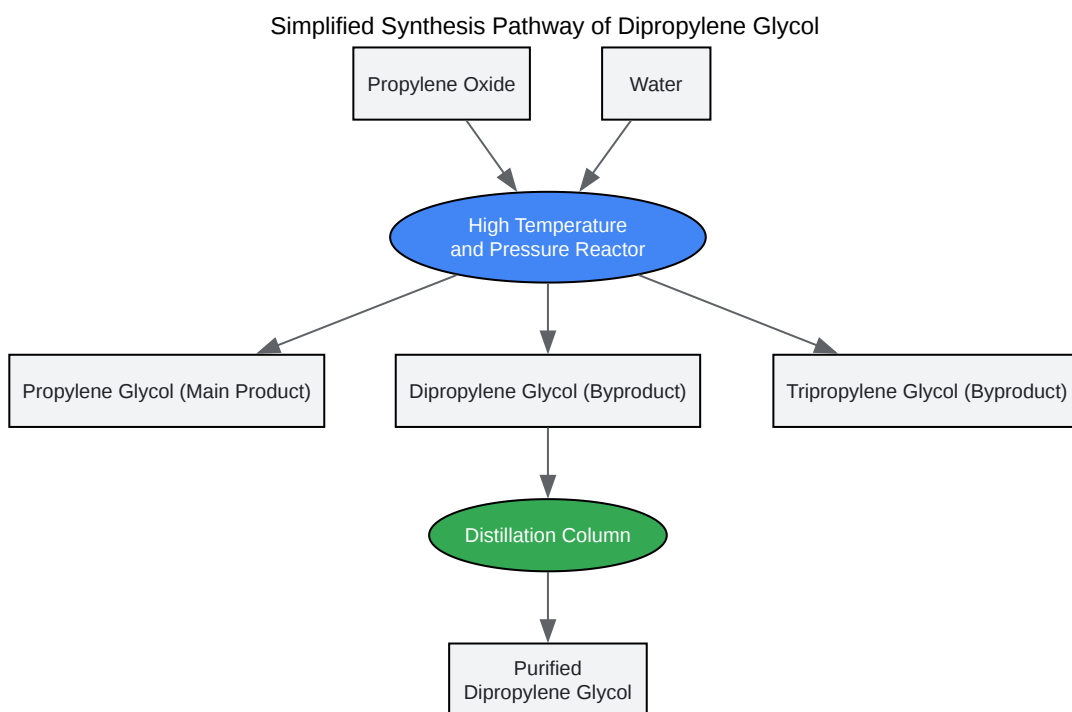
## Chemical and Physical Properties

The physicochemical properties of **dipropylene glycol** are summarized in the table below. These properties contribute to its wide range of applications.

Property	Value	Reference
Chemical Formula	C6H14O3	[4][5]
Molar Mass	134.173 g/mol	[5]
Appearance	Clear, colorless, viscous liquid	[1][3]
Odor	Nearly odorless, slightly sweet	[3][4]
CAS Number	25265-71-8	[1][5]
Isomeric Composition	Mixture of 4-oxa-2,6-heptandiol, 2-(2-hydroxy-propoxy)-propan-1-ol, and 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol	[2][5]
Boiling Point	230.5 °C (446.9 °F; 503.6 K)	[5]
Melting Point	-40 °C (-40 °F)	[7]
Density	1.0206 g/cm <sup>3</sup> at 20 °C	[5]
Solubility in water	Miscible	[5]
Flash Point	121 °C (250 °F; 394 K)	[5]
Autoignition Temperature	310 °C (590 °F; 583 K)	[5]

## Synthesis

**Dipropylene glycol** is primarily produced as a byproduct during the synthesis of propylene glycol from the hydration of propylene oxide.[1] The process involves the reaction of propylene oxide with an excess of water under high temperature and pressure. This reaction yields propylene glycol as the main product, with **dipropylene glycol** and tripropylene glycol as subsequent products. The different glycols are then separated through distillation.[8]

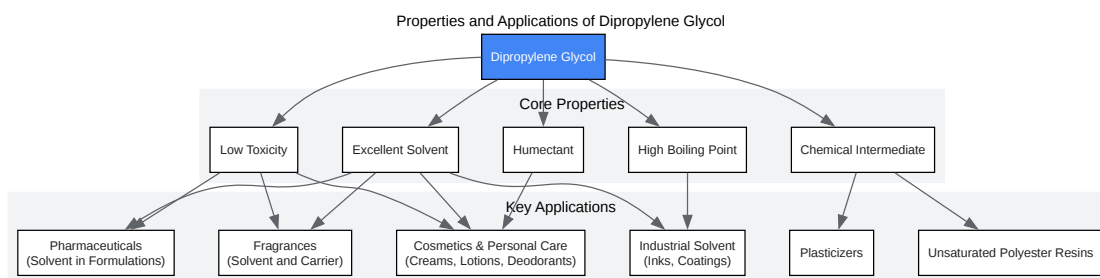


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Simplified synthesis of **Dipropylene Glycol**.

## Applications

The unique combination of properties of **dipropylene glycol** leads to its use in a multitude of applications.



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Relationship between properties and applications.

## Experimental Protocols

### Analytical Methods

This method is suitable for the separation and quantification of **dipropylene glycol** isomers.

- Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: InertCap WAX-HT (or equivalent polar, wax-type capillary column), 30 m x 0.53 mm I.D., 1.2 µm film thickness.[9]
- Carrier Gas: Hydrogen at a constant pressure of 22 kPa.[9]
- Injection:
  - Mode: Split injection with a ratio of 1:10.

- Injector Temperature: 250°C.[9]
- Oven Temperature Program:
  - Initial temperature: 90°C, hold for 2 minutes.
  - Ramp 1: Increase to 210°C at a rate of 6°C/minute, hold for 0.5 minutes.
  - Ramp 2: Increase to 245°C at a rate of 100°C/minute, hold for 7.15 minutes.[9]
- Detector:
  - Type: Flame Ionization Detector (FID).
  - Temperature: 250°C.[9]
- Sample Preparation:
  - Prepare a standard solution of **dipropylene glycol** isomers at a known concentration in a suitable solvent (e.g., methanol or isopropanol).
  - If quantification is required, add a suitable internal standard at a known concentration.
  - Dilute the sample to be analyzed in the same solvent to ensure the concentration falls within the linear range of the instrument.[9]
- Data Analysis:
  - Identify the peaks corresponding to the different isomers based on their retention times compared to the standard.
  - For quantitative analysis, calculate the peak area of each isomer and use a calibration curve or the internal standard method to determine the concentration.[9]

This method allows for the direct identification and quantitative determination of **dipropylene glycol** in complex mixtures.[10]

- Instrumentation: NMR Spectrometer.

- Parameters:
  - Pulse Width: 4  $\mu$ s (flip angle 45 degrees).[11]
  - Acquisition Time: 2.7 s for a 128 K data table with a spectral width of 25,000 Hz.[11]
  - Decoupling: Composite pulse decoupling (CPD) of the proton band.[11]
  - Number of Scans: 1000 for pure DPG and 2000 for DPG in mixtures.[11]
- Sample Preparation:
  - Dissolve a known weight of the sample in a suitable deuterated solvent.
  - For quantitative analysis, add a known amount of an internal standard (e.g., 1,6-hexanediol).[6]
- Data Analysis:
  - Identify the characteristic signals of the **dipropylene glycol** isomers.
  - Integrate the peak areas of the signals corresponding to DPG and the internal standard.
  - Calculate the concentration of DPG using the ratio of the integrated peak areas and the known concentration of the internal standard.[6]

## Toxicological Assessment

The following protocols are based on OECD guidelines and are standard methods for assessing the potential toxicity of chemicals.

This study provides information on the health hazards likely to arise from a single oral exposure to a substance.[12]

- Test Animals: Healthy, young adult rats of a single sex (typically females).[12]
- Housing and Feeding: Animals are housed in standard conditions with controlled temperature ( $22 \pm 3^{\circ}\text{C}$ ) and humidity (30-70%). Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[13]

- **Dose Administration:** The test substance is administered in a single dose by gavage using a stomach tube. The dose levels are fixed at 5, 50, 300, and 2000 mg/kg body weight (exceptionally, 5000 mg/kg). The starting dose is selected based on a preliminary sighting study.[\[12\]](#)
- **Procedure:**
  - A group of animals (typically 5) is dosed at the selected starting dose.
  - Animals are observed for signs of toxicity and mortality for at least 14 days.[\[13\]](#)
  - Depending on the outcome (presence or absence of toxicity or mortality), further groups of animals may be dosed at higher or lower fixed doses.[\[12\]](#)
- **Observations:**
  - Daily clinical observations are made.
  - Body weight is recorded weekly.
  - At the end of the study, all animals are subjected to a gross necropsy.[\[12\]](#)
- **Data Analysis:** The results are used to classify the substance for acute toxicity according to the Globally Harmonised System (GHS).[\[12\]](#)

This in vitro test method is used to assess the skin irritation potential of a chemical.[\[14\]](#)

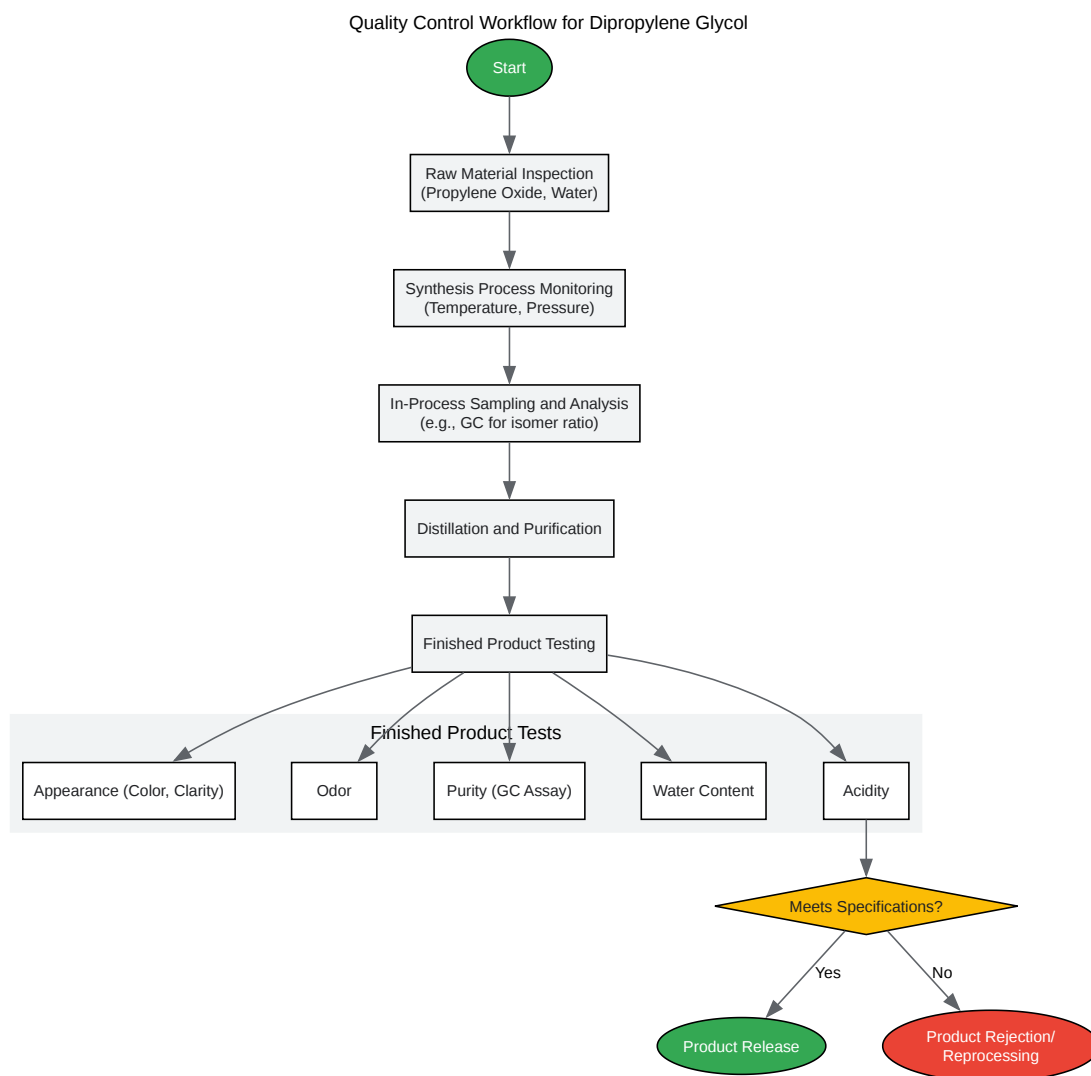
- **Test System:** Commercially available Reconstructed Human Epidermis (RhE) models.[\[14\]](#)
- **Principle:** The test chemical is applied topically to the RhE tissue. Irritant chemicals cause a decrease in cell viability, which is measured by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt.[\[15\]](#)
- **Procedure:**
  - The RhE tissues are equilibrated in a culture medium.
  - A fixed amount of the test chemical is applied to the surface of the tissue.

- After a defined exposure period (e.g., up to 4 hours), the tissues are rinsed and incubated in a fresh medium.[14]
- Cell viability is determined by incubating the tissues with MTT solution and then extracting the formazan salt.[15]
- The optical density of the extracted formazan is measured spectrophotometrically.
- Data Analysis: The cell viability of the treated tissues is expressed as a percentage of the viability of the negative control. A chemical is identified as an irritant if the mean tissue viability is less than or equal to 50%.[15]

## Quality Control Workflow

Ensuring the quality and consistency of **dipropylene glycol** is crucial for its use in sensitive applications like cosmetics and pharmaceuticals. A typical quality control workflow involves several stages.[16][17]





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A typical quality control workflow.

## Safety and Toxicology Summary

**Dipropylene glycol** has a low order of acute toxicity.[18] It is not considered to be a skin or eye irritant in most studies and is not a skin sensitizer.[18] Long-term studies in animals have not shown carcinogenic effects.[18] The primary health effect observed at very high doses in animal studies is nephrotoxicity (kidney damage), particularly in male rats.[13]

Toxicological Endpoint	Result	Reference
Acute Oral Toxicity (LD50, rat)	> 5000 mg/kg	[12]
Skin Irritation	Not classified as an irritant	[14]
Eye Irritation	Not classified as an irritant	[18]
Skin Sensitization	Not a sensitizer	[18]
Carcinogenicity	Not carcinogenic in animal studies	[18]
Genotoxicity	Not genotoxic	[18]
Reproductive/Developmental Toxicity	No evidence of toxicity at doses below those causing maternal toxicity	[19]

## Conclusion

**Dipropylene glycol** (CAS No. 25265-71-8) is a versatile chemical with a well-characterized safety profile. Its unique combination of properties, including excellent solvency, low volatility, and low toxicity, makes it an indispensable ingredient in a wide array of products, from consumer goods to industrial applications. For researchers, scientists, and drug development professionals, a thorough understanding of its chemical and physical properties, analytical methods for its characterization, and its toxicological profile is essential for its effective and safe utilization in product formulation and development.

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